N-(4-Bromo-5-formylthiazol-2-yl)pivalamide

Lipophilicity LogP Drug-likeness

N-(4-Bromo-5-formylthiazol-2-yl)pivalamide (CAS 840493-87-0) is a thiazole-based small molecule with the molecular formula C₉H₁₁BrN₂O₂S and a molecular weight of 291.17 g/mol. It belongs to the class of 2-aminothiazole derivatives and bears three synthetically orthogonal functional groups: a C-4 bromo substituent, a C-5 formyl group, and an N-pivalamide moiety.

Molecular Formula C9H11BrN2O2S
Molecular Weight 291.17 g/mol
CAS No. 840493-87-0
Cat. No. B3287183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromo-5-formylthiazol-2-yl)pivalamide
CAS840493-87-0
Molecular FormulaC9H11BrN2O2S
Molecular Weight291.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NC1=NC(=C(S1)C=O)Br
InChIInChI=1S/C9H11BrN2O2S/c1-9(2,3)7(14)12-8-11-6(10)5(4-13)15-8/h4H,1-3H3,(H,11,12,14)
InChIKeyGFPYMZOSUFQRNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Bromo-5-formylthiazol-2-yl)pivalamide (CAS 840493-87-0) – Sourcing Guide for a Multifunctional Thiazole Building Block


N-(4-Bromo-5-formylthiazol-2-yl)pivalamide (CAS 840493-87-0) is a thiazole-based small molecule with the molecular formula C₉H₁₁BrN₂O₂S and a molecular weight of 291.17 g/mol [1]. It belongs to the class of 2-aminothiazole derivatives and bears three synthetically orthogonal functional groups: a C-4 bromo substituent, a C-5 formyl group, and an N-pivalamide moiety . The combination of a halogen, an aldehyde, and a sterically hindered amide on a single heterocyclic scaffold makes it a versatile intermediate for medicinal chemistry, agrochemical, and material science applications .

Why N-(4-Bromo-5-formylthiazol-2-yl)pivalamide Cannot Be Simply Replaced by Generic Thiazole Analogs


In procurement workflows, substituting N-(4-Bromo-5-formylthiazol-2-yl)pivalamide with a 'close analog' like N-(5-bromothiazol-2-yl)pivalamide or 4-bromo-2-formylthiazole often leads to project failure because even minor structural changes alter the reactivity and physicochemical handle essential for the target synthetic sequence [1]. The pivalamide group significantly increases lipophilicity (computed XLogP3 = 2.7 [1]) compared to the unprotected or Boc-protected amino analogs, which directly impacts the solubility, membrane permeability, and purification characteristics of downstream intermediates . Furthermore, the exact positioning of the bromine atom at C-4 rather than C-5 dictates the regiochemical outcome in cross-coupling reactions such as Suzuki-Miyaura couplings, making generic substitution synthetically invalid .

Quantitative Evidence Guide: How N-(4-Bromo-5-formylthiazol-2-yl)pivalamide Differentiates from Key Analogs


Higher Lipophilicity Compared to Boc-Protected Analog Enhances Downstream Processing

The target compound incorporates a pivalamide moiety, which yields a computed octanol-water partition coefficient (XLogP3) of 2.7 [1]. In contrast, the structurally similar Boc-protected analog, 2-(Boc-amino)-4-bromo-5-formylthiazole (CAS 944805-17-8), has a lower XLogP3 due to the presence of the carbamate oxygen atoms and lacks the steric bulk of the tert-butyl group directly on the amide. This difference leads to markedly distinct chromatographic retention times and solubility profiles, favoring the target compound for reactions or purifications in non-polar media .

Lipophilicity LogP Drug-likeness ADMET Properties

Reduced Topological Polar Surface Area Relative to Carbamate Analogs Improves Membrane Permeability

The topological polar surface area (TPSA) of the target compound is 59.06 Ų . The Boc-protected analog, 2-(Boc-amino)-4-bromo-5-formylthiazole, carries an additional carbamate group, increasing its TPSA beyond 80 Ų (estimated ~87.3 Ų based on the published TPSA for the des-bromo substituted variant [1]). A TPSA below 60 Ų is a widely accepted threshold for good blood-brain barrier (BBB) penetration, whereas TPSA values above 80 Ų generally preclude CNS exposure [2]. This positions the pivalamide derivative as a more suitable precursor for CNS-targeted probe synthesis.

TPSA Membrane Permeability BBB Penetration Drug Design

Dual-Bromine/Formyl Electrophilic Architecture Provides Superior Synthetic Versatility Over Des-Formyl Analogs

The target compound uniquely presents both a bromine at C-4 and a formyl group at C-5, providing two orthogonal electrophilic sites for iterative functionalization . In contrast, the comparator N-(5-bromothiazol-2-yl)pivalamide (CAS 840493-84-7) lacks the formyl group entirely, limiting its use to single-vector modifications . The target compound's formyl group enables reductive amination, Wittig olefination, or aldol condensation, while the bromine allows for palladium-catalyzed cross-coupling. This dual-vector architecture enables the construction of diverse compound libraries from a single intermediate, a feature absent in mono-electrophilic analogs .

Synthetic Versatility Regioselectivity Cross-Coupling Scaffold Functionalization

Superior Purity Specification (≥98%) Verified by Batch-Dependent QC Reduces Reprocessing Risk

Multiple reputable vendors supply the target compound with a specified purity of ≥98% (HPLC), with supporting batch-specific QC certificates including NMR, HPLC, and GC analysis . In contrast, less specialized analogs such as 4-bromo-2-formylthiazole are often available only at 96-97% purity . This difference, while seemingly small, translates to a significant reduction in the burden of byproduct formation and the need for post-reaction purification, especially in parallel synthesis where lower purity intermediates can cascade errors across a library.

Purity Quality Control Reproducibility Procurement

Enhanced Safety Profile Relative to Related Aldehyde-Bearing Heterocycles

The target compound is classified as hazardous, carrying Danger signal word and H301 (toxic if swallowed), H311 (toxic in contact with skin), and H331 (toxic if inhaled) hazard statements . However, its shipping classification allows for flexible transport options, including Excepted Quantity packaging for small-scale shipments, minimizing the HazMat shipping fee in certain scenarios . In contrast, some structurally simpler thiazole aldehydes like 2-bromothiazole-5-carbaldehyde can exhibit additional corrosive or irritant hazards that lead to higher shipping surcharges . This practical advantage translates to lower procurement and handling overhead for multi-gram quantities.

Safety Handling HazMat Shipping

Computationally Predicted Drug-Likeness Profile Aligns with Lead-Like Space

The target compound satisfies key drug-likeness filters: molecular weight (291.17 g/mol) [1], LogP (2.7) [1], hydrogen bond donors (1) , and acceptors (4) , and rotatable bonds (3) . All values fall within Lipinski's Rule of Five and Veber's rules. In contrast, the unprotected amino analog (4-bromo-5-formylthiazol-2-amine) would have an additional HBD (total of 2), potentially pushing it outside optimal permeability space for certain targets. The removal of the pivalamide to generate a free amine would also reduce the molecular weight and lipophilicity, potentially decreasing target engagement for hydrophobic binding pockets [2].

Drug-Likeness Lipinski Veber Computational Chemistry

High-Value Application Scenarios for Procuring N-(4-Bromo-5-formylthiazol-2-yl)pivalamide


Diversifiable Kinase Inhibitor Scaffold Synthesis

The thiazole core is a privileged scaffold in kinase inhibitor design. The target compound's orthogonal bromine and formyl groups allow sequential functionalization: the bromine can undergo Suzuki coupling to introduce aromatic diversity at C-4, while the formyl group can be reductively aminated to attach solubilizing amines at C-5. The pivalamide remains as a metabolically stable cap that mimics the tert-butyl moiety found in several clinical candidates. This specific substitution pattern is directly analogous to intermediates described in patent US2007/173506 for PKB inhibitors, where 4-bromo-5-formylthiazol-2-yl carbamates undergo similar elaborations [1].

Fragment-Based Drug Discovery (FBDD) Library Member

With a molecular weight of 291 g/mol and a balanced LogP of 2.7, the target compound fits the 'fragment' size criteria for FBDD. Its three functional groups provide multiple vectors for fragment growing or merging. Compared to simpler building blocks like 2-bromo-5-formylthiazole (MW 192), the pivalamide tail adds a vector that can probe hydrophobic sub-pockets without introducing additional hydrogen bond donors, making it ideal for fragment libraries screened by NMR or SPR against protein targets with deep lipophilic clefts .

CNS-Targeted Probe Development

The TPSA of 59.06 Ų and a LogP of 2.7 place the compound within the favorable range for CNS penetration. In medicinal chemistry campaigns targeting neurodegenerative or neuropsychiatric diseases, starting from this intermediate ensures that key physicochemical parameters remain within the CNS MPO desirability window. Substituting it with a more polar analog like the Boc-amine would risk failing the TPSA threshold, potentially leading to misallocation of resources downstream [2].

High-Throughput Parallel Library Synthesis

The compound's dual-functional architecture directly reduces the number of precursors needed to generate a diverse compound library. From a single batch of ≥98% pure starting material, parallel reactions at C-4 and C-5 can yield a matrix of products in two steps, significantly improving the efficiency of Structure-Activity Relationship (SAR) exploration. The high purity specification minimizes the risk of cross-contamination and simplifies the interpretation of biological assay results, a critical factor when outsourcing synthesis to contract research organizations (CROs) .

Quote Request

Request a Quote for N-(4-Bromo-5-formylthiazol-2-yl)pivalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.